molecular formula C26H21N3O4 B2526200 5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-65-6

5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2526200
CAS No.: 866342-65-6
M. Wt: 439.471
InChI Key: HAKMKRCTXRRMBF-UHFFFAOYSA-N
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Description

5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis Approaches : Research has explored multiple synthetic routes to create derivatives of pyrazolo[3,4-c]quinolines and related compounds. These synthetic methods include the cyclization of benzyloxypyrazoles and the functionalization of dihydroquinolinones with acylating agents to afford constrained pyrazoloquinoline cores (Pawlas et al., 2000); (Kasiotis et al., 2006).

  • Characterization and Molecular Structure : Computational and experimental studies have been conducted to understand the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives. These studies employ techniques such as X-ray crystallography and density functional theory (DFT) to establish the geometric preferences of these compounds and their thermodynamic features (Trilleras et al., 2017).

Potential Biological Activities

  • Antitumor Activities : Novel pyrazoloquinoline derivatives have been synthesized and evaluated for their potential anticancer activities. These compounds were tested against various cancer cell lines, demonstrating the importance of the pyrazoloquinoline scaffold in the development of new therapeutic agents (Abad et al., 2021).

  • Antioxidant and Antibacterial Properties : Studies have also focused on the synthesis of pyrazoline derivatives and their evaluation for antioxidant and antibacterial activities. These investigations highlight the potential of pyrazoloquinoline and related compounds in addressing oxidative stress and bacterial infections (Khotimah et al., 2018).

Applications in Synthetic Dyes

  • Synthetic Dyes Development : Investigations into the synthesis of quinomerocyanines and related heterocycles have been carried out, focusing on the derivatives' color properties and their application in developing synthetic dyes. The presence of methoxy or hydroxy groups in these compounds has been shown to affect their coloration properties, making them valuable for industrial applications (Lepikhova et al., 1970).

Properties

IUPAC Name

5-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-30-18-7-3-16(4-8-18)13-29-14-21-25(17-5-9-19(31-2)10-6-17)27-28-26(21)20-11-23-24(12-22(20)29)33-15-32-23/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKMKRCTXRRMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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